5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]furan-2-carboxamide
Description
5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a nitroaniline group, and a furan ring
Properties
IUPAC Name |
5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O5/c23-20-14-13-19(31-20)22(28)25-18(8-4-7-15-5-2-1-3-6-15)21(27)24-16-9-11-17(12-10-16)26(29)30/h1-14H,(H,24,27)(H,25,28)/b7-4-,18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAYIJTZGGGPLM-NXGCWKMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The nitroaniline group and the phenylpenta-2,4-dien-2-yl moiety are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furan rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the phenyl and furan rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitroaniline group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and furan ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-N-methylBenzamide: Shares the bromine and amide functionalities but differs in the presence of a fluorine atom and a simpler structure.
5-Bromo-N-(4-methoxybenzyl)picolinamide: Contains a bromine atom and an amide group but has a different aromatic system and substituents.
Uniqueness
5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2-yl]furan-2-carboxamide is unique due to its combination of a bromine atom, nitroaniline group, and furan ring, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
